Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-diethyl-
Description
Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-diethyl- (TCBPA), also referred to as 4,4'-(Diphenylmethylene)bis(N,N-diphenyl-aniline), is a bis(arylamine) derivative featuring a central diphenylmethylene group bridging two N,N-diethyl-substituted benzenamine moieties . This compound is notable for its applications in organic electronics, particularly as a hole-transport material in organic light-emitting diodes (OLEDs) due to its favorable charge-transport properties . Its molecular structure combines aromaticity with electron-rich diethylamino groups, enhancing solubility and electronic tunability.
Properties
CAS No. |
23308-53-4 |
|---|---|
Molecular Formula |
C33H38N2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]-diphenylmethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C33H38N2/c1-5-34(6-2)31-23-19-29(20-24-31)33(27-15-11-9-12-16-27,28-17-13-10-14-18-28)30-21-25-32(26-22-30)35(7-3)8-4/h9-26H,5-8H2,1-4H3 |
InChI Key |
WKXQCUSZXNBUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Preparation of N,N-diethyl-1,4-phenylenediamine Hydrochloride
A crucial intermediate in the synthesis of the target compound is N,N-diethyl-1,4-phenylenediamine hydrochloride. According to patent CN102030659A, a robust and cost-effective method is described with the following key steps:
Nitrosation
- Diethyl aniline is mixed with water and concentrated hydrochloric acid, cooled to 0–10 °C.
- Sodium nitrite aqueous solution is added dropwise while stirring.
- The reaction proceeds isothermally for 2.5–3 hours to form the nitroso intermediate (accelerine).
Reduction
- Zinc powder and concentrated hydrochloric acid are added to the reaction mixture.
- The reduction occurs at 15–20 °C over 1.5–2.5 hours, converting the nitroso compound to N,N-diethyl-1,4-phenylenediamine.
Purification
- The reaction mixture is basified to pH 14 using sodium hydroxide.
- The organic phase is separated by vacuum distillation at 115–116 °C under 5 mmHg, yielding purified N,N-diethyl-1,4-phenylenediamine.
Salification
- The purified amine is dissolved in dry benzene.
- Dry hydrogen chloride gas is bubbled through to saturation, precipitating the hydrochloride salt.
- The product is filtered and dried to obtain high-purity N,N-diethyl-1,4-phenylenediamine hydrochloride.
This method is noted for its stable, reliable process, low cost, and high purity product suitable for sensitive environmental monitoring applications.
Preparation of 4,4'-(Diphenylmethylene)bis[N,N-diethyl-] Derivative
While direct preparation methods for Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-diethyl-] are scarce in open literature, related synthetic strategies can be inferred from the preparation of structurally analogous compounds such as N,N'-4,4'-diphenylmethyene bismaleimide (patent CN105017127A):
- Starting materials: 4,4'-diaminodiphenylmethane and maleic anhydride.
- Reaction medium: Ionic liquids such as [Bmim][PF6].
- Reaction conditions: Stirring in a round-bottom flask with controlled temperature.
- Post-reaction processing: Filtration, washing, and drying to obtain high-purity product.
The molar ratio of 4,4'-diaminodiphenylmethane to maleic anhydride is critical, optimally around 1.0:2.1 to 1.1:2.3, to avoid excess amine which complicates purification.
By analogy, the diphenylmethylene linkage in Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-diethyl-] could be formed by condensation of N,N-diethyl-substituted aromatic amines with appropriate diphenylmethane derivatives under controlled conditions.
Data Table: Summary of Preparation Conditions
Chemical Reactions Analysis
Oxidation Reactions
The methylene bridge and tertiary amine groups are key sites for oxidation:
a) Methylene Bridge Oxidation
-
Mechanism : The central –CH<sub>2</sub>– group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO<sub>4</sub> or CrO<sub>3</sub>), analogous to Michler’s base (4,4'-methylenebis(N,N-dimethylbenzenamine)) forming Michler’s ketone .
-
Expected Product : 4,4'-(Diphenylketone)bis[N,N-diethylaniline].
-
Conditions : Acidic/neutral media, elevated temperatures.
b) Tertiary Amine Oxidation
-
Mechanism : N,N-diethyl groups may undergo oxidation to N-oxides using H<sub>2</sub>O<sub>2</sub> or peracids .
-
Product : Bis(N-oxide) derivative.
-
Conditions : Mildly acidic or neutral conditions.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (activated by N,N-diethylamino groups) may undergo electrophilic substitution, though steric hindrance from substituents limits reactivity:
| Reaction Type | Electrophile | Position | Product |
|---|---|---|---|
| Nitration | NO<sub>2</sub><sup>+</sup> | Para (preferred) | Nitro-substituted derivative |
| Sulfonation | SO<sub>3</sub> | Meta | Sulfonic acid derivative |
Note : Para positions are already occupied; meta substitution is more likely.
Condensation Reactions
The amine groups may participate in condensation with carbonyl compounds:
a) Imine Formation
-
Product : Schiff base derivatives.
-
Conditions : Acid catalysis, reflux.
Coordination Chemistry
The lone pair on nitrogen allows ligand behavior in metal complexes:
| Metal Ion | Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalysis or sensing |
| Fe(III) | Octahedral | Oxidation catalysts |
Example : Formation of a Cu(II) complex for catalytic C–N coupling .
Quaternary Ammonium Salt Formation
-
Reagents : Alkyl halides (e.g., CH<sub>3</sub>I).
-
Product : Quaternary ammonium salts.
-
Conditions : Polar solvents (e.g., acetonitrile), heat.
-
Reaction :
Stability Under Analytical Conditions
The compound remains stable under reverse-phase HPLC conditions (acetonitrile/water with phosphoric acid) , indicating resilience to hydrolysis or decomposition in mildly acidic environments.
Toxicological Degradation
While not directly studied, structural analogs like Michler’s base undergo metabolic N-demethylation . For the diethyl variant, potential pathways include:
-
N-Dealkylation : Cytochrome P450-mediated removal of ethyl groups.
-
Oxidative Breakdown : Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Organic Synthesis
Benzenamine derivatives are widely utilized in organic synthesis as intermediates for various chemical reactions. The compound can serve as a building block for synthesizing more complex molecules, particularly in the production of dyes and pigments.
- Example : The compound has been used in the synthesis of azo dyes, which are important in the textile industry.
Pharmaceuticals
The compound's structure allows it to interact with biological systems effectively, making it a candidate for pharmaceutical applications. Research has indicated potential uses in drug formulation and development.
- Case Study : A study explored the use of benzenamine derivatives in developing anti-cancer agents. The results showed that certain derivatives exhibited cytotoxic effects against cancer cell lines, highlighting their potential therapeutic applications.
Materials Science
Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-diethyl-], is also relevant in materials science, particularly in the development of polymeric materials and coatings.
- Application : The compound can be used as a curing agent for epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials.
Data Table: Summary of Applications
| Application Area | Specific Use | Example/Outcome |
|---|---|---|
| Organic Synthesis | Intermediate for dyes | Synthesis of azo dyes for textiles |
| Pharmaceuticals | Potential anti-cancer agents | Cytotoxic effects observed in cancer cell lines |
| Materials Science | Curing agent for epoxy resins | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(diphenylmethylene)bis[N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Michler’s Base: Benzenamine, 4,4'-methylenebis[N,N-dimethyl- (CAS 101-61-1)
Comparison with TCBPA :
- TCBPA replaces dimethyl groups with diethyl, increasing molecular weight (estimated ~400–450 g/mol) and hydrophobicity.
- Diethyl groups may enhance solubility in non-polar solvents compared to Michler’s base, making TCBPA more suitable for thin-film deposition in OLEDs .
TAPC: 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]
Comparison with TCBPA :
4,4'-Bis(dimethylamino)diphenylamine (CAS 637-31-0)
Comparison with TCBPA :
N,N′-((4-(Diethylamino)phenyl)methylene)bis(propanamide) Derivatives
- Structure: Derivatives with amide linkages instead of aryl groups, synthesized via condensation of 4-(diethylamino)benzaldehyde with various amides .
- Properties :
Comparison with TCBPA :
- The amide derivatives exhibit polar functional groups, increasing hydrophilicity but reducing electronic conductivity compared to TCBPA’s fully conjugated system .
Data Table: Key Properties of TCBPA and Comparators
Critical Analysis of Structural and Functional Differences
- Steric Hindrance : Bulkier substituents (e.g., TAPC’s methylphenyl groups) reduce molecular packing, enhancing amorphous film formation compared to TCBPA .
- Thermal Stability : Michler’s base’s simpler structure may limit thermal resilience (decomposition at ~390°C ), whereas TCBPA’s extended conjugation likely improves stability.
Q & A
Basic: What are the recommended methods for synthesizing Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-diethyl-] in a laboratory setting?
Synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of substituted aniline derivatives (e.g., N,N-diethylaniline) with diphenylmethane diisocyanate or analogous carbonyl-containing intermediates under inert conditions. Solvents like toluene or dichloromethane are used, with catalysts such as Lewis acids (e.g., AlCl₃) to enhance reactivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Structural validation should employ NMR (¹H/¹³C) and FT-IR to confirm amine and methylene linkages .
Basic: How should researchers characterize the thermodynamic stability of this compound?
Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Boiling points under reduced pressure (e.g., 455–458 K at 0.004 bar) and heat capacity data from calorimetric studies are also key. Computational methods like density functional theory (DFT) can predict bond dissociation energies and electronic properties, complementing experimental data. NIST’s thermodynamic database provides reference values for validation .
Advanced: How can conflicting data on the compound’s carcinogenicity in animal models be resolved?
The IARC (1982) reported liver adenomas in mice and thyroid carcinomas in rats but classified evidence as "limited" due to species-specific responses and variable dosing regimens . To reconcile contradictions:
- Dose-response analysis : Compare tumor incidence across dose tiers (e.g., highest doses in rats vs. mice).
- Metabolic profiling : Use in vitro assays (e.g., liver microsomes) to identify species-specific activation pathways.
- Mechanistic studies : Evaluate DNA adduct formation via ³²P-postlabeling or comet assays.
Methodological transparency in exposure duration and genetic backgrounds is critical for cross-study comparisons .
Advanced: What experimental strategies optimize the compound’s application in photodynamic therapy or organic electronics?
The compound’s conjugated structure and electron-rich amines make it suitable for optoelectronic materials. Strategies include:
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate HOMO-LUMO gaps.
- Crosslinking : Use thermal or UV curing to enhance stability in polymer matrices.
- Photophysical characterization : UV-vis spectroscopy and time-resolved fluorescence to assess charge-transfer efficiency.
Recent studies on analogous COFs (covalent organic frameworks) highlight its potential in photocatalytic hydrogen generation when integrated with transition-metal catalysts .
Advanced: How do researchers address discrepancies in mutagenicity data between bacterial and mammalian systems?
The compound tested positive in Salmonella mutagenicity assays but showed no mitotic recombination in yeast . To resolve this:
- Assay selection : Use mammalian cell lines (e.g., CHO cells) with metabolic activation (S9 mix) to bridge gaps between prokaryotic and eukaryotic systems.
- Endpoint diversity : Combine Ames tests with micronucleus assays or γH2AX foci detection for DNA damage.
- ROS analysis : Measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) to assess indirect mutagenic mechanisms.
Basic: What safety protocols are essential for handling this compound in academic labs?
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile intermediates.
- Waste disposal : Neutralize amine residues with acidic solutions before disposal.
Regulatory guidelines from Cal/OSHA and DOT HAZMAT emphasize labeling and spill containment procedures .
Advanced: What computational tools predict the compound’s reactivity in catalytic systems?
- DFT calculations : Gaussian or ORCA software to model transition states and adsorption energies on catalytic surfaces.
- Molecular dynamics (MD) : Simulate solvent effects and ligand-catalyst interactions.
- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with catalytic activity using datasets from analogous amines .
Advanced: How does the compound’s structural isomerism impact its physicochemical properties?
Isomerism (e.g., para vs. meta substitution) alters polarity and crystal packing. Key methods:
- X-ray crystallography : Resolve spatial arrangements of diethylamine groups.
- HPLC-MS : Separate isomers using reverse-phase columns (C18) with acetonitrile/water gradients.
- Thermogravimetric analysis (TGA) : Compare thermal stability between isomers .
Basic: What analytical techniques confirm the purity of synthesized batches?
- HPLC-DAD : Quantify impurities using a C18 column and UV detection at 254 nm.
- GC-MS : Identify volatile byproducts (e.g., residual solvents or degradation products).
- Elemental analysis : Validate C/H/N ratios against theoretical values.
Cross-referencing with NIST spectra ensures accuracy .
Advanced: What strategies mitigate oxidative degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
